molecular formula C23H28O7 B1150683 3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol CAS No. 83916-76-1

3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol

Cat. No.: B1150683
CAS No.: 83916-76-1
M. Wt: 416.5 g/mol
InChI Key:
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Description

CID 634476 is a natural product found in Schisandra lancifolia, Schisandra, and other organisms with data available.

Scientific Research Applications

Molecular Structure and Charge-Transfer Interactions

One research application of compounds similar to 3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol involves studying their molecular structures and potential charge-transfer interactions. For instance, a study on a related compound, 5-methoxyspiro[tetracyclo[8.8.1.0(3,8).0(12,17)]nonadeca-3,5,7,12,14,16-hexene-19,2'-[1,3]dioxolane], highlights the twin-chair conformation and suggests weak attractive charge-transfer interactions between stacked arenes (Liu, Kilner, & Halcrow, 2002).

Crystal Structure and Conformation Analysis

Studies on the crystal structure of similar complex molecules offer insights into their conformation and molecular interactions. For example, research on cyclo-1,1',4,4'-bis(1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, a compound with structural similarities, reveals parallel phenyl rings and considers it as a monomer for catalytic ring-opening polymerization (Abboud, Smith, & Wagener, 1993).

Natural Compound Isolation and Structure Elucidation

The isolation and structural analysis of natural compounds with similar frameworks are another area of research application. The study of the natural naphthoquinone sterekunthal-B, a compound with a complex bicyclic system, is an example of this, offering insights into the boat conformation of its six-membered rings (Ravikumar et al., 2005).

Synthetic Chemistry and Reaction Analysis

In synthetic chemistry, research focuses on the reactions and properties of structurally similar compounds. For instance, a study on the reactions of 3,10-epoxycyclo[10.2.2.02,7.04,9]hexadeca-4,6,8,13-tetraene demonstrates new intramolecular 1,5-oxygen migration, providing valuable insights into the behavior of complex molecular structures (Menzek & Altundas, 2006).

Properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJUSKDPJGDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 2
Reactant of Route 2
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 3
Reactant of Route 3
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 4
Reactant of Route 4
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 5
Reactant of Route 5
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 6
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol

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